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Compound of Interest

Compound Name: Ammonium borohydride

Cat. No.: B1254079 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of

ammonium borohydride (NH₄BH₄) from sodium borohydride (NaBH₄). The primary method

detailed is a metathesis reaction, a common and effective route for this synthesis.

Introduction
Ammonium borohydride is a compound of significant interest due to its high hydrogen

content, making it a potential material for chemical hydrogen storage.[1][2] It is also a useful

reagent in various chemical syntheses. The synthesis from sodium borohydride is an

accessible method for many research laboratories. The most common approach involves a

double displacement reaction with an ammonium salt in a suitable solvent.

Reaction Principle
The synthesis of ammonium borohydride from sodium borohydride is based on a metathesis

reaction. In this reaction, the sodium cation (Na⁺) from sodium borohydride and the ammonium

cation (NH₄⁺) from an ammonium salt exchange their anionic partners. The general reaction is

as follows:

NaBH₄ + NH₄X → NH₄BH₄ + NaX
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Where X can be various anions such as fluoride (F⁻) or the sulfate anion (SO₄²⁻) from

ammonium sulfate ((NH₄)₂SO₄).[3][4] The choice of the ammonium salt and solvent is crucial

for the success of the reaction, as it influences the solubility of the reactants and byproducts,

thereby affecting the ease of separation and the purity of the final product.

Data Presentation
Reactant
1

Reactant
2

Solvent
Temperat
ure (°C)

Reaction
Time (h)

Yield (%)
Referenc
e

Sodium

Borohydrid

e (NaBH₄)

Ammonium

Sulfate

((NH₄)₂SO₄

)

Tetrahydrof

uran (THF)

0 to Room

Temperatur

e

4 - 6

Not

explicitly

stated, but

implies

high yield

[3]

Sodium

Borohydrid

e (NaBH₄)

Ammonium

Fluoride

(NH₄F)

Liquid

Ammonia

(NH₃)

-60 6 80 - 92 [4][5]

Experimental Protocols
Protocol 1: Synthesis using Ammonium Sulfate in
Tetrahydrofuran
This protocol is adapted from a procedure for the synthesis of borane-ammonia, where

ammonium borohydride is a key intermediate.[3]

Materials:

Sodium borohydride (NaBH₄), powdered

Ammonium sulfate ((NH₄)₂SO₄), powdered

Tetrahydrofuran (THF), reagent grade

Water, deionized

Celite
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Ice-water bath

Round bottom flask

Magnetic stir bar and stir plate

Glass pipette

Sintered glass filter

Filter flask

Procedure:

To a 2-L round bottom flask equipped with a magnetic stir bar, add 18.9 g (500 mmol) of

powdered sodium borohydride and 66.1 g (500 mmol) of powdered ammonium sulfate.

Cool the flask to 0 °C using an ice-water bath.

Add 500 mL of reagent grade tetrahydrofuran to the flask.

Vigorously stir the heterogeneous mixture (approximately 1000 rpm) at 0 °C.

Over a period of 5 minutes, add 4.5 mL (250 mmol) of water dropwise via a glass pipette.

Bubbling should be observed.

After the water addition is complete, remove the ice bath and allow the reaction mixture to

warm to room temperature (20-22 °C).

Continue to stir the mixture vigorously for 4-6 hours. Periodically, wash any solids adhering

to the sides of the flask back into the reaction mixture with a small amount of THF.

The reaction progress can be monitored by ¹¹B NMR spectroscopy by checking for the

disappearance of the sodium borohydride peak (δ ≈ -43.6 ppm).

Upon completion, filter the reaction mixture under vacuum through a 1-inch thick bed of

Celite over a coarse porosity sintered glass filter into a 1-L filter flask.
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The filtrate contains the ammonium borohydride in THF. Due to its instability, it is often

used in situ for subsequent reactions.

Protocol 2: Synthesis using Ammonium Fluoride in
Liquid Ammonia
This protocol is suitable for obtaining isolated ammonium borohydride.[4][5]

Materials:

Sodium borohydride (NaBH₄)

Ammonium fluoride (NH₄F), powdered

Liquid ammonia (NH₃)

Chloroform/dry ice or ethanol/dry ice bath

Round bottom flask suitable for low-temperature reactions

Magnetic stir bar and stir plate

Apparatus for low-temperature filtration

Procedure:

In a 50 mL round bottom flask, combine 0.19 g (5 mmol) of sodium borohydride and 0.2 g

(5.5 mmol) of powdered ammonium fluoride.

Purge the flask with an inert gas (e.g., nitrogen) to establish an inert atmosphere.

Cool the flask to -60 °C using a chloroform/dry ice bath.

Condense approximately 3 mL of liquid ammonia into the flask.

Stir the mixture vigorously for about 6 hours at -60 °C.
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After the reaction is complete, the insoluble sodium fluoride byproduct is separated by low-

temperature filtration.

The liquid ammonia is then removed from the filtrate by evaporation in vacuo at -60 °C to

yield a mixture of ammonium borohydride and any unreacted starting materials. A yield of

80-92% can be expected.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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